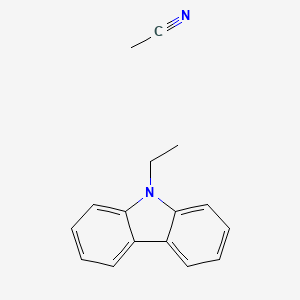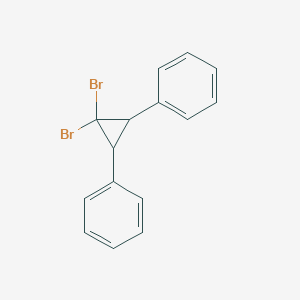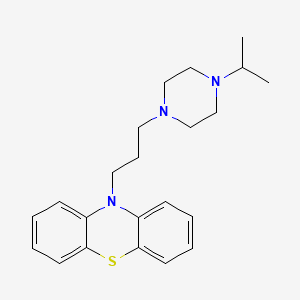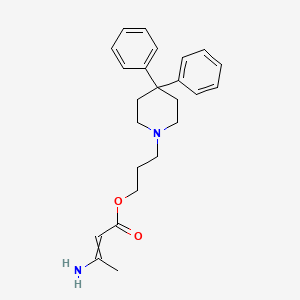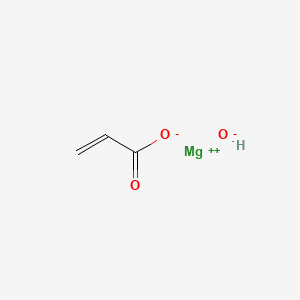
(Acrylato-O)hydroxymagnesium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Acrylato-O)hydroxymagnesium is a chemical compound with the molecular formula C3H4MgO3. It is a magnesium salt of acrylic acid, where the magnesium ion is coordinated with the acrylate anion and a hydroxyl group. This compound is part of the broader family of acrylates, which are known for their diverse applications in various fields due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Acrylato-O)hydroxymagnesium typically involves the reaction of magnesium hydroxide with acrylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Mg(OH)2+2CH2=CHCOOH→Mg(CH2=CHCOO)2+2H2O
In this reaction, magnesium hydroxide reacts with acrylic acid to form this compound and water. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is typically carried out in batch reactors or continuous flow reactors, depending on the desired scale of production. The use of continuous flow reactors can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Acrylato-O)hydroxymagnesium undergoes various chemical reactions, including:
Polymerization: The acrylate group can undergo free radical polymerization to form polyacrylates.
Substitution Reactions: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Coordination Reactions: The magnesium ion can coordinate with other ligands, forming complex structures.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the polymerization of the acrylate group.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used to substitute the hydroxyl group.
Coordination Reactions: Ligands such as ethylenediamine or bipyridine can coordinate with the magnesium ion.
Major Products Formed
Polymerization: Polyacrylates, which are used in various applications such as adhesives, coatings, and biomedical devices.
Substitution Reactions: Substituted acrylates with different functional groups, which can be used as intermediates in organic synthesis.
Coordination Reactions: Magnesium complexes with various ligands, which can have applications in catalysis and material science.
Applications De Recherche Scientifique
(Acrylato-O)hydroxymagnesium has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of polyacrylates and other acrylate-based polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form hydrogels.
Medicine: Explored for its use in biomedical devices, such as contact lenses and wound dressings, due to its favorable mechanical properties and biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and resistance to environmental factors.
Mécanisme D'action
The mechanism of action of (Acrylato-O)hydroxymagnesium involves its ability to undergo polymerization and form cross-linked networks. The acrylate groups can participate in free radical polymerization, leading to the formation of polyacrylate chains. The magnesium ion can also coordinate with other ligands, forming complex structures that can enhance the mechanical properties of the resulting materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium Acrylate: Similar to (Acrylato-O)hydroxymagnesium but lacks the hydroxyl group.
Calcium Acrylate: Similar to this compound but contains calcium instead of magnesium.
Magnesium Methacrylate: Similar to this compound but contains a methacrylate group instead of an acrylate group.
Uniqueness
This compound is unique due to the presence of both the acrylate and hydroxyl groups, which provide it with distinct chemical properties. The hydroxyl group allows for additional functionalization and coordination chemistry, while the acrylate group enables polymerization and the formation of cross-linked networks. This combination of properties makes this compound a versatile compound with a wide range of applications in various fields.
Propriétés
Numéro CAS |
97659-41-1 |
|---|---|
Formule moléculaire |
C3H4MgO3 |
Poids moléculaire |
112.37 g/mol |
Nom IUPAC |
magnesium;prop-2-enoate;hydroxide |
InChI |
InChI=1S/C3H4O2.Mg.H2O/c1-2-3(4)5;;/h2H,1H2,(H,4,5);;1H2/q;+2;/p-2 |
Clé InChI |
NEDXWEITJRGWNZ-UHFFFAOYSA-L |
SMILES canonique |
C=CC(=O)[O-].[OH-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


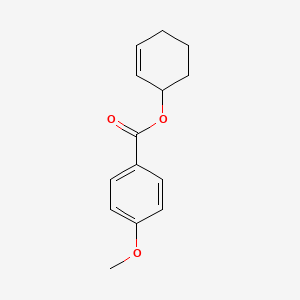
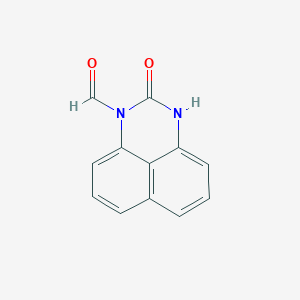
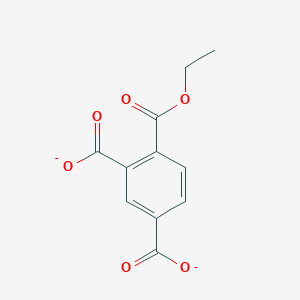
![N'-[(4-methylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B14336211.png)
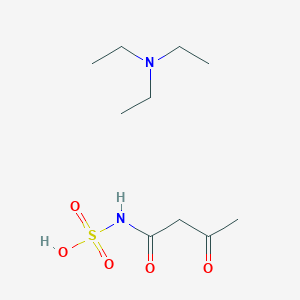
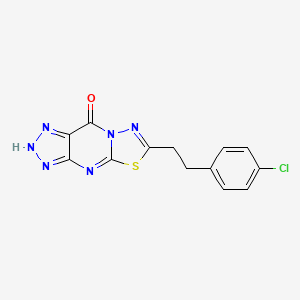

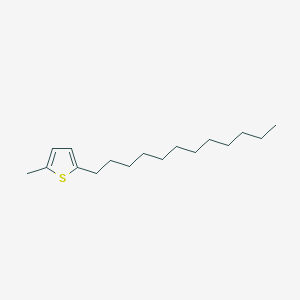
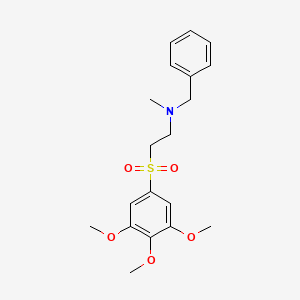
![Carbamic acid;4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol](/img/structure/B14336255.png)
